N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Overview
Description
N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound may exhibit unique properties due to the presence of both triazole and diphenylpropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the diphenylpropyl group: This step may involve a nucleophilic substitution reaction where the triazole ring is reacted with a diphenylpropyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the diphenylpropyl group.
Reduction: Reduction reactions may target the triazole ring or the acetamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Possible therapeutic applications due to its triazole moiety, which is known for antifungal and antibacterial properties.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. The diphenylpropyl group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Ketoconazole: A triazole used in the treatment of fungal infections.
Uniqueness
N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may be unique due to the presence of the diphenylpropyl group, which could confer distinct physical, chemical, or biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(13-23-15-20-14-22-23)21-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,14-15,18H,11-13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIZSAIRFQEDIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CN2C=NC=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330843 | |
Record name | N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817868 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866142-73-6 | |
Record name | N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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